4,7,10,13,16,19-Docosahexaenoyl chloride
Description
4,7,10,13,16,19-Docosahexaenoyl chloride (DHA-acyl chloride) is a highly unsaturated fatty acyl chloride derived from docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (n-3 PUFA) with six cis double bonds . Structurally, it features a 22-carbon chain (C22:6) with double bonds at positions 4, 7, 10, 13, 16, and 17. This compound is widely used as a chemical standard in pharmaceuticals, agrochemicals, and materials science due to its reactivity as an acylating agent . Its biological relevance is linked to its role as a precursor in synthesizing ethanolamide derivatives (e.g., docosahexaenoyl ethanolamide, DHEA), which modulate metabolic pathways such as glucose uptake and cannabinoid receptor signaling .
Properties
IUPAC Name |
(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUABXVPAILNJRV-SFGLVEFQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Coupling and Hydrogenation
The foundational work in US20140012024A1 outlines a six-step synthesis of DHA from propargyl alcohol, which serves as the precursor for subsequent acyl chloride formation. The process begins with the protection of propargyl alcohol using 3,4-dihydro-2H-pyran under acidic conditions, yielding a tetrahydropyranyl (THP)-protected intermediate. A Grignard reaction with ethyl magnesium bromide extends the carbon chain, followed by tosylation and coupling with a second alkyne derivative using CuI/NaI/K₂CO₃ in dimethylformamide (DMF). Partial hydrogenation with Lindlar’s catalyst selectively reduces triple bonds to cis-double bonds, culminating in hydrolysis to liberate DHA.
Critical Reaction Parameters
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Coupling Step : Conducted at 25–30°C in DMF, achieving 30–40% yield due to steric hindrance from bulky intermediates.
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Hydrogenation : Lindlar’s catalyst ensures cis-configuration retention, though over-reduction remains a risk without precise H₂ control.
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Purification : Silica gel chromatography isolates intermediates, with supercritical fluid chromatography (SFC) suggested for final DHA purification to avoid solvent residues.
Transesterification of Marine-Derived Phospholipids
Phosphatidylcholine (PC) rich in DHA at the sn-2 position, extracted from fish heads or algae, serves as a natural precursor. Enzymatic transesterification using lipases (e.g., Candida antarctica or Rhizopus arrhizus) replaces the sn-1 fatty acid with an acetyl group, yielding 1-acetyl-2-DHA-GPC. Subsequent hydrolysis with phospholipase A2 releases DHA, which is then available for chlorination.
Advantages of Enzymatic Methods
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Specificity : Lipases avoid oxidation of DHA’s double bonds, unlike harsh chemical hydrolysis.
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Scalability : Immobilized enzymes enable reactor reuse, reducing costs by 40–60% compared to chemical routes.
Conversion of DHA to Docosahexaenoyl Chloride
Chlorination Reagents and Conditions
DHA’s conversion to its acyl chloride employs standard halogenating agents, with critical adjustments for polyunsaturation:
| Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Toluene | 0–5°C | 85% | 92% |
| Oxalyl chloride ((COCl)₂) | Dichloromethane | -10°C | 78% | 95% |
| Phosphorus pentachloride (PCl₅) | Ether | 25°C | 65% | 88% |
Optimized Protocol for SOCl₂
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Dissolve DHA (1 eq) in anhydrous toluene under N₂.
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Add SOCl₂ (1.2 eq) dropwise at 0°C, stirring for 2 hr.
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Remove volatiles in vacuo, yielding the chloride as a pale-yellow oil.
Challenges
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Thermal Degradation : Exothermic reactions above 10°C induce polymerization.
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Moisture Sensitivity : Trace water hydrolyzes the chloride back to DHA, necessitating rigorous drying (lyophilization recommended).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Thin-Layer Chromatography (TLC)
Rf = 0.6 in hexane:ethyl acetate (4:1), visualized with anisaldehyde stain.
Industrial and Research Applications
Pharmaceutical Intermediates
The chloride’s reactivity facilitates rapid acylation in drug synthesis, notably for neuroprotectin D1 (NPD1) precursors used in Alzheimer’s therapy.
Lipid Nanoparticle Production
Docosahexaenoyl chloride forms stable emulsions with phosphatidylserine, enabling blood-brain barrier-penetrating drug carriers.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Docosahexaenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
4,7,10,13,16,19-Docosahexaenoyl chloride is widely used in scientific research due to its versatile reactivity and biological significance. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, particularly in neural tissues.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the production of specialized coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19-Docosahexaenoyl chloride involves its interaction with cellular components, particularly lipids and proteins. The compound can integrate into cell membranes, affecting their fluidity and function. It can also react with nucleophiles in biological systems, leading to the formation of bioactive derivatives that modulate signaling pathways and gene expression.
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Regulation
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing DHA-Cl derivatives in bioactive compound development?
- Methodological Answer : DHA-Cl is commonly used as an acylating agent. In a typical procedure, DHA-Cl reacts with nucleophiles (e.g., ethanolamine, hydroxyl groups) under anhydrous conditions with a base like triethylamine (Et3N) to neutralize HCl byproducts. For example, DHA-EA (ethanolamine derivative) synthesis involves reacting DHA-Cl with ethanolamine in dichloromethane at 0–5°C to minimize side reactions. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate products with >95% purity .
Q. How should DHA-Cl stock solutions be prepared and stored to ensure stability?
- Methodological Answer : DHA-Cl is hygroscopic and prone to hydrolysis. Prepare stock solutions in anhydrous solvents like chloroform (50 mg/mL) under inert gas (N2 or Ar). Store at –20°C in sealed, amber vials with molecular sieves (3Å) to absorb residual moisture. Verify stability via periodic FT-IR analysis for the presence of the characteristic acyl chloride carbonyl peak (~1800 cm<sup>−1</sup>) .
Q. What analytical techniques are recommended for characterizing DHA-Cl and its derivatives?
- Methodological Answer :
- GC-MS : Use polar capillary columns (e.g., DB-WAX) with splitless injection for methyl ester derivatives. Derivatize DHA-Cl with methanol/BF3 to form methyl esters, then compare retention times and mass spectra against certified standards (e.g., Sigma-Aldrich D2534) .
- NMR : <sup>1</sup>H-NMR in CDCl3 reveals olefinic protons (δ 5.3–5.4 ppm, multiplet) and acyl chloride protons (δ 2.8–3.1 ppm). <sup>13</sup>C-NMR confirms carbonyl carbons (δ 170–175 ppm) .
Advanced Research Questions
Q. How can reaction yields of DHA-Cl derivatives be optimized in enzymatic syntheses?
- Methodological Answer : In enzymatic processes (e.g., lipase-catalyzed ethanolamide synthesis), use choline chloride-based deep eutectic solvents (NADES) to enhance substrate solubility. For instance, a 5:2 molar ratio of choline chloride:glucose with 8.5% water (w/w) increases DHA ethanolamide (DHEA) yields to 90% at 60°C. Monitor conversion via HPLC (C18 column, acetonitrile/water mobile phase) and optimize enzyme loading (e.g., 2195 units/g substrate) .
Q. How do researchers resolve discrepancies in isomer quantification during DHA-Cl analysis?
- Methodological Answer : Cis/trans isomerization artifacts can arise during GC analysis due to high temperatures. Mitigate this by:
- Using low-temperature GC protocols (e.g., 180°C max).
- Validating with silver-ion HPLC (Agilent ZORBAX SB-CN column), which separates isomers via π-complexation.
- Cross-referencing with <sup>1</sup>H-NMR coupling constants (J = 10–12 Hz for cis double bonds) .
Q. What strategies validate the purity of DHA-Cl in complex matrices (e.g., biological samples)?
- Methodological Answer :
- LC-MS/MS : Employ a reverse-phase C30 column with MRM transitions (e.g., m/z 328→285 for DHA). Use isotope-labeled internal standards (e.g., DHA-d5) to correct matrix effects .
- DSC (Differential Scanning Calorimetry) : Assess thermal stability; pure DHA-Cl exhibits a single melting endotherm (~–44°C). Impurities broaden or shift peaks .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess DHA-Cl reactivity in multi-step syntheses?
- Methodological Answer :
- Kinetic Studies : Use <sup>31</sup>P-NMR to track phosphorylation intermediates or stopped-flow UV-Vis to monitor acylation rates.
- DOE (Design of Experiments) : Vary solvent polarity (e.g., toluene vs. THF), temperature (0–25°C), and stoichiometry (1:1 to 1:3 DHA-Cl:nucleophile) to identify optimal conditions .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in DHA-Cl derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
